1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone
Overview
Description
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that fluoropyrimidines are often used in the synthesis of compounds that target various enzymes and receptors .
Mode of Action
Fluoropyrimidines are generally known to interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Fluoropyrimidines are often involved in the synthesis of compounds that affect various biochemical pathways, including those related to cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Fluoropyrimidines are often involved in the synthesis of compounds that have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-fluoropyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the production process, reducing waste and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone.
5-Fluorouracil: An anticancer drug with a similar pyrimidine structure.
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the pyrimidine ring allows for selective interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)2-9-6(7)10-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOIGOJNSAMUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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